molecular formula C11H19N3O3 B13452571 tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate

tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B13452571
M. Wt: 241.29 g/mol
InChI Key: MVBGZQZSRUYVPP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is a compound widely used in organic synthesis. It is known for its role in various chemical reactions and its applications in scientific research. This compound is characterized by its diazo group, which makes it highly reactive and useful in a variety of chemical transformations.

Preparation Methods

The synthesis of tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a diazo compound. One common method includes the use of Boc anhydride and ethanol, followed by the addition of a diazo compound under controlled conditions . The reaction mixture is usually cooled to low temperatures to ensure the stability of the diazo group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazo group into other functional groups.

    Substitution: The diazo group can be substituted with other groups under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted carbamates and other functionalized compounds .

Scientific Research Applications

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate involves the reactivity of the diazo group. This group can participate in various chemical transformations, including cycloadditions and insertions into C-H bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate can be compared with other similar compounds, such as:

    Tert-butyl carbamate: A simpler compound without the diazo group, used in similar applications but with different reactivity.

    Tert-butyl N-[(1R,3R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: Another carbamate derivative with different functional groups and reactivity.

The uniqueness of this compound lies in its diazo group, which provides a wide range of reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m1/s1

InChI Key

MVBGZQZSRUYVPP-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.